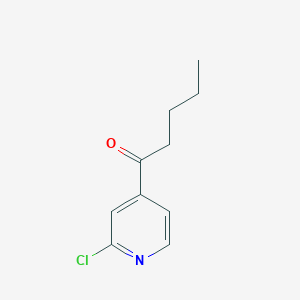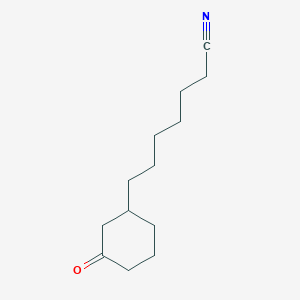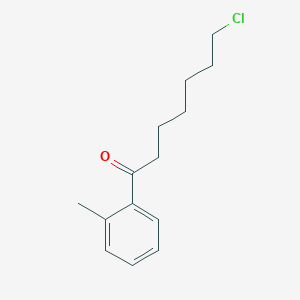
2-Chloro-4-valerylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Protein Modification
4-Halopyridines, including derivatives like 2-Chloro-4-valerylpyridine, have been investigated as selective, tunable, and switchable covalent protein modifiers. These compounds are utilized in the development of chemical probes, demonstrating reactivity similar to acrylamide and iodoacetamide upon stabilization. They inactivate enzymes like human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through covalent modification of active site cysteine, acting as quiescent affinity labels requiring catalysis. This suggests their potential in targeting specific proteins for research and therapeutic applications (Schardon et al., 2017).
2. Synthesis of Pyridine-Based Derivatives
2-Chloro-5-bromopyridine, closely related to 2-Chloro-4-valerylpyridine, has been immobilized on polystyrene, demonstrating efficient reactions with polar and transition organometallic reagents. This offers new avenues to synthesize pyridine-based libraries of synthons and chromophores, showcasing the role of such compounds in expanding chemical libraries (Pierrat et al., 2005).
3. Molecular Structure and Spectroscopy
The molecular structures, vibrational wavenumbers, and electronic properties of compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methylpyridine have been investigated, providing insights into the stability and charge delocalization of these molecules. Such studies are crucial for understanding the reactivity and potential applications of related compounds, including 2-Chloro-4-valerylpyridine (Velraj et al., 2015).
4. Photocatalysis and Energy Conversion
Pyridine-based complexes, including those derived from 2-Chloro-4-valerylpyridine, have applications in photocatalysis and energy conversion, such as hydrogen production from water and photovoltaics. These compounds play a role in catalyzing a range of reactions from artificial photosynthesis to organic transformations (Winter et al., 2011).
Direcciones Futuras
While specific future directions for “2-Chloro-4-valerylpyridine” are not mentioned in the search results, it is known that pyridine compounds have diverse applications in various fields. For instance, they are found in numerous bioactive molecules, and their therapeutic properties can be improved by introducing various functional groups into the pyridine scaffold . Therefore, it is expected that many novel applications of pyridine compounds, including “2-Chloro-4-valerylpyridine”, will be discovered in the future .
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-4-9(13)8-5-6-12-10(11)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOUUGWAXCTQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642134 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-valerylpyridine | |
CAS RN |
898784-66-2 |
Source


|
| Record name | 1-(2-Chloro-4-pyridinyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)





